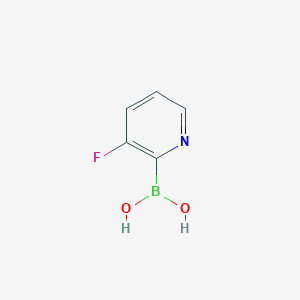

(3-Fluoropyridin-2-yl)boronic acid

Description

Propriétés

IUPAC Name |

(3-fluoropyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BFNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAUVGYDXJTVQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=N1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694812 | |

| Record name | (3-Fluoropyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070774-29-6 | |

| Record name | B-(3-Fluoro-2-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070774-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Fluoropyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Fluoropyridin-2-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Evolving Landscape of Organoboron Compounds in Chemical Synthesis and Discovery

The field of organoboron chemistry has become a cornerstone of modern organic synthesis, providing a versatile toolkit for chemists. numberanalytics.com These compounds, characterized by a carbon-boron bond, possess unique properties like stability, selectivity, and reactivity that make them indispensable for constructing complex molecules. numberanalytics.com

Organoboron reagents, including boronic acids and their esters, are central to a wide array of organic transformations. numberanalytics.comnih.gov One of the most prominent applications is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. numberanalytics.comnih.gov This reaction, which typically utilizes a palladium catalyst, has revolutionized the synthesis of biaryl compounds, which are crucial motifs in many pharmaceuticals and agrochemicals. numberanalytics.comontosight.ai The continuous evolution of organoboron chemistry is marked by emerging trends in asymmetric synthesis, photoredox catalysis, and materials science, promising further innovations and applications. numberanalytics.comthieme.de

Strategic Importance of Fluorinated Heterocycles in Medicinal Chemistry and Materials Science

The introduction of fluorine atoms into heterocyclic compounds represents a pivotal advancement in medicinal chemistry and materials science. tandfonline.comresearchgate.net Heterocyclic structures are fundamental platforms in drug design, appearing in a vast majority of bioactive compounds. tandfonline.com The incorporation of fluorine can dramatically enhance the properties of these molecules. tandfonline.comchimia.chresearchgate.net

Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased bioavailability, and modulated acidity or basicity of neighboring functional groups. tandfonline.comchimia.chresearchgate.netnih.gov These modifications can result in drug candidates with enhanced efficacy and better pharmacokinetic profiles. tandfonline.comchemimpex.com Consequently, fluorinated heterocycles are found in numerous FDA-approved drugs, highlighting their critical role in modern pharmaceuticals. tandfonline.com Beyond medicine, these compounds are also finding applications in the development of advanced materials. cymitquimica.comresearchgate.net

Positioning of Pyridine Boronic Acids Within Advanced Synthetic Methodologies

Pyridine (B92270) boronic acids are a significant class of organoboron compounds that serve as essential building blocks in organic synthesis. arkat-usa.org The pyridine ring is a common feature in many biologically active molecules, making methods for its incorporation highly valuable. nih.gov Pyridine boronic acids are particularly useful in Suzuki-Miyaura cross-coupling reactions to create aryl-pyridine structures, which are prevalent in pharmaceuticals. orgsyn.orgnih.gov

The synthesis of pyridine boronic acids can be achieved through several methods, including metal-halogen exchange followed by borylation, and transition metal-catalyzed C-H or C-F bond activation. arkat-usa.org While 3- and 4-pyridinylboronic acids are generally stable, 2-pyridinylboronic acids can be prone to protodeboronation, leading to the development of more stable ester derivatives. arkat-usa.org The versatility of pyridine boronic acids allows for the construction of highly substituted and functionally diverse pyridine-containing molecules. nih.gov

Applications in Medicinal Chemistry and Drug Discovery

Design of Boron-Containing Bioactive Molecules and Drug Candidates

The incorporation of boron, particularly as a boronic acid, has become an increasingly important strategy in drug discovery. rsc.orgresearchgate.net This is largely due to the approval of drugs like bortezomib (B1684674), which validated boronic acids as viable and effective functional groups for targeting challenging biological entities. rsc.orgnih.gov Boronic acids are stable, generally non-toxic, and can be readily synthesized and incorporated into larger molecules, making them attractive for creating libraries of potential drug candidates. nih.gov (3-Fluoropyridin-2-yl)boronic acid serves as a key intermediate in this process, allowing for the introduction of both a reactive boronic acid and a bio-active fluoro-pyridyl ring system into a target scaffold. lookchem.com

A defining feature of boronic acids in medicinal chemistry is their ability to act as reversible covalent inhibitors. tandfonline.comnih.gov Unlike irreversible covalent inhibitors that form permanent bonds with their target proteins, which can lead to off-target toxicity, reversible covalent inhibitors form a temporary covalent bond that can dissociate. nih.govacs.org This mechanism combines the high potency and prolonged duration of action associated with covalent inhibition with a reduced risk of idiosyncratic toxicities, as the inhibitor can be released from off-target proteins. nih.gov The boronic acid moiety is a prime example of an electrophilic "warhead" used in this type of inhibitor design. tandfonline.comnih.gov

The electrophilic boron atom of a boronic acid readily interacts with nucleophilic amino acid residues, such as serine and threonine, commonly found in the active sites of enzymes. tandfonline.comnih.gov The interaction involves the attack of the hydroxyl group of a serine or threonine residue on the empty p-orbital of the boron atom. nih.govresearchgate.net This forms a stable, tetrahedral boronate adduct, which effectively mimics the transition state of the enzymatic reaction being catalyzed (e.g., peptide bond hydrolysis by a serine protease). nih.govnih.gov This stable complex effectively locks the enzyme in an inactive state, leading to potent inhibition. nih.gov The reversibility of this bond is a key attribute, allowing for a dynamic equilibrium between the free inhibitor and the enzyme-inhibitor complex. acs.org This interaction is not limited to serine and threonine; boronic acids can also form covalent adducts with other nucleophilic residues like lysine (B10760008) and tyrosine. nih.gov

The 26S proteasome, a multi-protein complex responsible for degrading ubiquitinated proteins, is a critical regulator of cellular processes and a key therapeutic target, particularly in oncology. desy.de Boronic acids have proven to be exceptionally effective inhibitors of the proteasome. nih.govacs.org The first-in-class proteasome inhibitor, bortezomib, is a dipeptidyl boronic acid that was approved for the treatment of multiple myeloma. nih.gov Its mechanism of action involves the boronic acid moiety forming a reversible covalent bond with the N-terminal threonine residue in the chymotrypsin-like (β5) active site of the 26S proteasome. nih.govnih.gov This inhibition disrupts protein homeostasis and induces apoptosis in cancer cells. nih.gov Following the success of bortezomib, other boronic acid-based proteasome inhibitors, such as ixazomib, have been developed and approved. nih.govnih.govacs.org

Table 1: Examples of Boronic Acid-Based Proteasome Inhibitors

| Compound | Description | Therapeutic Target | Status |

|---|---|---|---|

| Bortezomib (Velcade®) | A dipeptidyl boronic acid that reversibly inhibits the 26S proteasome. nih.gov | Chymotrypsin-like (β5) subunit of the 26S proteasome. tandfonline.com | Approved by the FDA in 2003. nih.gov |

| Ixazomib (Ninlaro®) | A second-generation, orally bioavailable dipeptidyl boronic acid proteasome inhibitor. tandfonline.comnih.gov | Chymotrypsin-like (β5) subunit of the 20S proteasome. tandfonline.com | Approved by the FDA in 2015. tandfonline.com |

| Delanzomib | A novel, orally active boronic acid inhibitor of the proteasome's chymotrypsin-like activity. tandfonline.com | Chymotrypsin-like activity of the proteasome. tandfonline.com | Has undergone Phase I/II clinical trials. tandfonline.com |

Bioisosterism, the strategy of replacing a functional group in a lead compound with another group that has similar physical or chemical properties, is a cornerstone of lead optimization in drug discovery. researchgate.netsemanticscholar.org This approach is used to enhance potency, improve selectivity, and optimize pharmacokinetic properties. researchgate.net Boronic acids are recognized as bioisosteres of carboxylic acids and carbonyl groups. nih.govresearchgate.net The replacement of a carboxylic acid with a boronic acid can alter a molecule's acidity, hydrogen bonding capacity, and three-dimensional structure, potentially leading to improved interactions with a biological target. nih.govodu.edu This substitution can be a powerful tool for medicinal chemists to fine-tune the properties of a drug candidate and overcome liabilities associated with the original functional group. researchgate.netodu.edu

Boronic Acids as Reversible Covalent Inhibitors

Strategic Incorporation of the Fluoro-Pyridyl Motif into Pharmaceutical Agents

The this compound molecule provides a fluoro-pyridyl moiety, a structural element of increasing interest in pharmaceutical design. lookchem.comnih.gov The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, which can lead to better bioavailability and central nervous system penetration. nih.govacs.org The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a common feature in many drugs and can participate in crucial hydrogen bonding and pi-stacking interactions with biological targets. odu.edu The combination of fluorine and a pyridine ring in one motif offers a unique set of properties for medicinal chemists to exploit.

The introduction of a fluoro-pyridyl motif can profoundly influence a drug's interaction with its target receptor. The highly electronegative fluorine atom can alter the electronic distribution of the pyridine ring, modulating its pKa and its ability to act as a hydrogen bond acceptor. nih.gov These changes can lead to more favorable interactions with amino acid residues in a receptor's binding pocket, thereby increasing binding affinity and potency. nih.gov Furthermore, the specific placement of the fluorine atom can create unique electrostatic or dipolar interactions that may not be possible with a non-fluorinated analogue, potentially leading to enhanced selectivity for the desired target over related proteins. acs.org For instance, the strategic fluorination of imidazopyridine-based inhibitors was shown to improve efficacy and lead to desirable pharmacokinetic properties, including CNS bioavailability, by favorably altering the molecule's interaction with its target enzyme. acs.org

Modulation of Biological Activity and Efficacy

The incorporation of a boronic acid group, such as in this compound, is a strategic approach in medicinal chemistry to modulate the biological activity and efficacy of potential drug candidates. Boronic acids can significantly enhance the potency of a drug and/or improve its pharmacokinetic profile. nih.gov Their utility stems from their unique chemical properties, particularly their ability to form reversible covalent bonds with nucleophilic amino acid residues like serine, which is often present in the active sites of enzymes. mdpi.com

The boronic acid moiety often acts as a "warhead," targeting and interacting with key residues in enzymes or proteins. This interaction is a primary reason for their success as potent enzyme inhibitors. researchgate.net For instance, the boronic acid group exhibits high selectivity and low dissociation rates towards the active site of the proteasome, a key target in cancer therapy. researchgate.net This strong and specific binding contributes to the enhanced biological activity and efficacy of drugs containing this functional group. researchgate.net

Boronic acids are considered mild Lewis acids and their ability to form stable tetrahedral borate (B1201080) anions with alcohols and amines is a key feature of their mechanism of action. researchgate.net This reversible covalent bonding mechanism allows them to act as stable analogues of reactive intermediates in enzymatic reactions, leading to potent inhibition. researchgate.net

| Feature of Boronic Acid Moiety | Mechanism of Action | Impact on Biological Activity/Efficacy | Source |

|---|---|---|---|

| Lewis Acidity | Forms reversible covalent bonds with nucleophilic amino acid residues (e.g., serine). | Potent and specific enzyme inhibition. | mdpi.comresearchgate.net |

| Structural Mimicry | Acts as a stable analogue of transition states in enzymatic reactions. | High-affinity binding to enzyme active sites. | researchgate.net |

| Pharmacokinetic Enhancement | Can be modified to improve drug properties. | Potentially improved absorption, distribution, metabolism, and excretion (ADME) profiles. | nih.gov |

Development of Anti-Infective and Anticancer Compounds

The boronic acid functional group is a cornerstone in the development of novel anti-infective and anticancer agents. mdpi.comresearchgate.net Its proven success is exemplified by FDA-approved drugs such as Bortezomib (Velcade®) and Ixazomib (Ninlaro®), which are proteasome inhibitors used in the treatment of multiple myeloma. nih.govnih.gov The rationale for using the boronic acid group in these drugs is its high selectivity for the proteasome's active site, which promotes the inhibition of cancer cell growth. researchgate.net Research has expanded to evaluate boronic acid derivatives against other malignancies, including head and neck cancers. mdpi.comresearchgate.net

In addition to their anticancer properties, boronic acid derivatives have demonstrated significant potential as anti-infective agents. mdpi.com Their ability to inhibit key bacterial enzymes makes them valuable scaffolds for developing new antibacterial drugs, such as β-lactamase inhibitors. researchgate.net Furthermore, certain compounds containing a boronic acid moiety have shown promising antifungal effects, indicating their potential for broader molecular optimization in infectious disease treatment. mdpi.com The development of these compounds is driven by the ability of the boronic acid to target enzymes essential for pathogen survival, such as leucyl-tRNA synthetase in Mycobacterium tuberculosis. mdpi.com

| Therapeutic Area | Target/Mechanism | Examples/Findings | Source |

|---|---|---|---|

| Anticancer (Multiple Myeloma) | Proteasome Inhibition | Bortezomib and Ixazomib are approved drugs that effectively inhibit cancer cell growth. | researchgate.netnih.gov |

| Anticancer (Head and Neck) | Cytotoxicity against tumor cells | Boronic acid derivatives have been identified as potential agents against oral squamous cell carcinoma cell lines (SCC-25). | mdpi.comresearchgate.net |

| Antibacterial | β-lactamase Inhibition | Aromatic boronic acids are effective inhibitors of β-lactamase enzymes, which confer bacterial resistance to antibiotics. | researchgate.net |

| Antifungal | Inhibition of fungal growth | Derivatives containing 3- or 4-(azepan-1-yl) have shown promising antifungal activity. | mdpi.com |

| Antituberculosis | Leucyl-tRNA synthetase (LeuRS) Inhibition | The benzoxaborole ganfeborole (B1654198) inhibits protein synthesis in M. tuberculosis. | mdpi.com |

Application in Radiopharmaceutical Development (e.g., PET Tracers)

Arylboronic acid compounds, including derivatives structurally related to this compound, are crucial precursors in the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. The boronic acid group is particularly suitable for late-stage radiofluorination with fluorine-18 (B77423) ([18F]), the most commonly used radionuclide for PET. A key method employed is the copper-mediated 18F-fluorodeboronation, where the boronic acid moiety is efficiently replaced with a fluorine-18 atom. nih.gov

This synthetic strategy is widely used to produce 18F-labeled amino acid analogues for tumor imaging. For example, boramino acids, which mimic natural amino acids by replacing the carboxylate group with a trifluoroborate, can be labeled with [18F] for PET imaging. nih.gov One such tracer, [18F]BBPA, a derivative of boronophenylalanine (BPA), has shown significant promise for imaging brain tumors. nih.gov

Research indicates that the uptake of these tracers in cancer cells is often mediated by specific transport systems, such as the large neutral amino acid transporter type-1 (LAT-1), which is overexpressed in many types of tumors. nih.govnih.gov This targeted accumulation leads to high-quality images with notable tumor-to-normal tissue ratios, which is critical for accurate diagnosis and treatment planning. nih.gov Studies with [18F]BBPA in patients with gliomas and metastatic brain tumors have demonstrated high tumor uptake and a strong tumor-to-normal brain ratio. nih.gov

| Application | Key Compound/Precursor Type | Mechanism/Technique | Significance | Source |

|---|---|---|---|---|

| PET Tracer Synthesis | Arylboronic acid pinacol (B44631) esters | Copper-mediated 18F-fluorodeboronation | Enables efficient, late-stage introduction of 18F for PET imaging. | nih.gov |

| Brain Tumor Imaging | [18F]BBPA (a trifluoroborate-derived boronophenylalanine) | Uptake via LAT-1 transporter | Achieves high tumor-to-normal brain ratio (18.7 ± 5.5 in one study), facilitating clear tumor visualization. | nih.gov |

| General Tumor Imaging | 3-l- and 3-d-[18F]fluorophenylalanines | Synthesized from boronate precursors; potential for high protein incorporation | Enables high-quality visualization of tumors, with potential advantages over existing tracers like [18F]FET. | nih.gov |

Applications in Catalysis and Materials Science

Organoboron Catalysis

Organoboron compounds, particularly boronic acids, are recognized for their role as catalysts and catalytic precursors. The Lewis acidic nature of the boron atom is central to their reactivity, enabling them to activate substrates and facilitate a variety of chemical transformations.

(3-Fluoropyridin-2-yl)boronic Acid as a Lewis Acid Catalyst

Boronic acids function as Lewis acids, capable of accepting an electron pair. The Lewis acidity of the boron center in arylboronic acids is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups enhance Lewis acidity by decreasing the electron density at the boron atom. In this compound, the fluorine atom exerts a strong electron-withdrawing inductive effect, which is expected to increase the Lewis acidity of the boron center compared to its non-fluorinated analog.

Lewis acids are widely employed in catalysis to activate substrates, often by coordinating to a Lewis basic site, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the reactive species. cardiff.ac.uk While direct use of this compound as a standalone Lewis acid catalyst is not extensively documented in dedicated studies, the principles of boronic acid chemistry suggest its potential for such applications. For instance, the hydrated form of related fluorinated boranes, such as B(C₆F₅)₃·H₂O, is known to act as a strong Brønsted acid, which in turn can catalyze various organic reactions. rsc.org This suggests that under specific conditions, this compound could participate in or initiate catalytic cycles where Lewis acidity is a key factor. The strength of a Lewis acid can be quantified by various experimental and computational methods, including Fluoride (B91410) Ion Affinity (FIA). cardiff.ac.uk

Enantioselective Catalysis Mediated by Chiral Boronic Acid Derivatives

The development of methods for synthesizing chiral molecules is a cornerstone of modern chemistry, particularly for pharmaceutical applications. Boronic acids and their derivatives are instrumental in certain enantioselective transformations. While the boronic acid itself is achiral, it can be a crucial component in a catalytic system that imparts chirality.

One significant area of application is in the rhodium-catalyzed asymmetric addition of organoboronic acids to various unsaturated substrates. These reactions utilize a chiral ligand complexed to the rhodium center to create a chiral environment, which directs the stereochemical outcome of the reaction. For example, rhodium(I) catalysts paired with chiral phosphine (B1218219) ligands have been used for the enantioselective allylic substitution with arylboronic acids, yielding products with high enantiomeric excess. nih.gov

Furthermore, research has demonstrated the highly enantioselective synthesis of chiral pyridines through copper-catalyzed conjugate addition of Grignard reagents to alkenyl pyridines. nih.govnih.gov This process often requires activation of the typically unreactive alkenyl pyridine (B92270) substrate by a Lewis acid. nih.govnih.govresearchgate.net While not directly involving a chiral boronic acid as the catalyst, these methods highlight the importance of pyridyl-containing molecules in asymmetric synthesis. The synthesis of chiral alkylated pyridines is of great interest due to the prevalence of this motif in medicinally important compounds. nih.govnih.gov In a related context, chiral half-sandwich rare-earth complexes have been shown to catalyze the enantioselective C-H bond addition of pyridines to alkenes, producing a variety of enantioenriched alkylated pyridine derivatives with excellent yields and high enantioselectivity. acs.org

The table below summarizes representative findings in enantioselective catalysis relevant to pyridine and boronic acid chemistry.

| Catalytic System | Substrates | Product Type | Enantioselectivity (ee) | Reference |

| Cu-catalyst / Chiral diphosphine ligand / Lewis Acid | Alkenyl pyridines, Grignard reagents | Alkylated chiral pyridines | Up to 95% | nih.govresearchgate.net |

| [Rh(cod)OH]₂ / Chiral Phosphine Ligand (Xyl-P-PHOS) | meso-cyclic allylic dicarbonate, Arylboronic acids | S(N)2' allylic substitution product | Up to 92% | nih.gov |

| Chiral Scandium Complex | Pyridines, 1-Alkenes | Alkylated pyridine derivatives | Up to 98:2 er | acs.org |

Role in Ligand Design for Metal-Catalyzed Processes

This compound is a valuable building block in the synthesis of ligands for metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. researchgate.netnih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound and is a fundamental tool in organic synthesis.

The key step in the catalytic cycle is transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) center. researchgate.net this compound can participate in this process, allowing for the incorporation of the 3-fluoropyridin-2-yl moiety into more complex molecular structures. The presence of the pyridine nitrogen offers an additional coordination site, while the fluorine atom can modulate the electronic properties and stability of the organometallic intermediates.

For instance, 3-pyridinylboronic acid has been successfully employed in palladium-catalyzed cross-coupling reactions with alkylidenecyclopropanes to generate allylic pyridines. csic.es The ability to incorporate boronic acid functionality into complex molecules, such as ruthenium bis-terpyridyl complexes, through palladium-catalyzed reactions has also been demonstrated, enabling further synthetic elaborations via subsequent Suzuki-Miyaura couplings. rsc.org The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for an efficient coupling process. nih.gov The fluoride ions themselves can play a complex triple role in Suzuki-Miyaura reactions, both favoring the reaction by forming specific palladium complexes and disfavoring it by forming unreactive boronate species. researchgate.net

Emerging Applications in Functional Materials and Supramolecular Assemblies

The ability of boronic acids to undergo reversible condensation reactions, particularly with diols to form boronate esters, makes them ideal building blocks for the synthesis of dynamic and self-healing materials. This chemistry is central to the formation of Covalent Organic Frameworks (COFs). rsc.org

COFs are crystalline, porous polymers with well-defined structures, synthesized from molecular building blocks through strong covalent bonds. rsc.org Boronic acids were among the first monomers used to create COFs, typically by reacting a polyfunctional boronic acid with a polyfunctional catechol to form a network of boronate ester linkages. rsc.org this compound, with its defined geometry and functional groups, is a prime candidate for inclusion as a monomer or a functionalizing agent in COF synthesis.

The incorporation of nitrogen-rich heterocyclic units like pyridine and electron-withdrawing fluorine atoms into the COF backbone can tune the material's properties, such as its porosity, thermal stability, and affinity for specific guest molecules. Post-synthetic modification of COFs is also a powerful strategy. For example, a COF can be functionalized with boronic acid groups via a Suzuki-Miyaura cross-coupling reaction after the initial framework has been constructed. nih.gov These boronic acid-functionalized COFs have shown great promise for the selective enrichment of cis-diol-containing compounds, such as nucleosides, from complex mixtures. nih.govresearchgate.net The unique nitrogen-rich skeleton and "trap" structure of porphyrin-based COFs, when combined with boronic acid functionality, provide enhanced selectivity for capturing analytes. nih.gov

The formation of these materials can sometimes be facilitated by a Lewis acid catalyst, which can influence the rate of boronate ester formation. rsc.org Beyond COFs, the principles of boroxine (B1236090) chemistry—the cyclic anhydrides of three boronic acid molecules—are also relevant for the construction of other supramolecular structures.

| Material Type | Building Blocks/Method | Application | Reference |

| Boronic acid-functionalized magnetic COF | Porphyrin-based COF, Suzuki-Miyaura post-modification | Selective enrichment of nucleosides | nih.gov |

| Boronic acid-functionalized COF | Post-modification via aza-Diels–Alder cycloaddition | Selective adsorption of cis-diol compounds | researchgate.net |

| Boronate ester-linked COFs (e.g., COF-5) | Polyfunctional boronic acids, Acetonide-protected catechols, Lewis acid catalyst | Porous materials | rsc.org |

Advanced Spectroscopic and Computational Characterization of 3 Fluoropyridin 2 Yl Boronic Acid Systems

Structural Elucidation Techniques (e.g., X-ray Crystallography)

X-ray crystallography stands as a definitive technique for determining the three-dimensional atomic arrangement of crystalline solids. For organoboron compounds like (3-fluoropyridin-2-yl)boronic acid, this method offers precise data on bond lengths, bond angles, and intermolecular interactions, which govern the compound's physical and chemical properties. A significant aspect of boronic acid chemistry is their propensity to form cyclic anhydrides, known as boroxines, through intermolecular dehydration in the solid state. X-ray diffraction analysis can unambiguously confirm the formation of these trimeric structures. The presence and position of the fluorine atom on the pyridine (B92270) ring can influence crystal packing and modulate the electronic properties of the molecule, details that are meticulously revealed through crystallographic studies.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structure and dynamics in solution. A multi-nuclear NMR approach is particularly insightful for this compound.

¹H and ¹³C NMR: These standard NMR techniques are used to confirm the basic molecular framework, providing chemical shifts and coupling constants that verify the connectivity of the fluoropyridinyl scaffold.

¹¹B NMR: The boron-11 (B1246496) nucleus is a sensitive probe of the coordination environment at the boron center. The chemical shift in ¹¹B NMR spectra allows for the clear differentiation between the trigonal planar R-B(OH)₂ form and any tetracoordinate boronate species that may form in the presence of Lewis bases or in certain solvents. This is critical for monitoring reaction equilibria and understanding mechanistic pathways.

¹⁹F NMR: Fluorine-19 NMR offers high sensitivity to the local electronic environment. Variations in the ¹⁹F chemical shift can provide detailed information about electronic perturbations within the molecule and its interactions with other species in solution.

Advanced NMR experiments, such as 2D correlation spectroscopy (COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to establish through-bond and through-space connectivities, respectively. These techniques help in assigning complex spectra and providing insights into the preferred conformation of the molecule, including the rotational dynamics around the C-B bond.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of compounds. It plays a crucial role in synthetic chemistry for monitoring reaction progress and identifying products. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident determination of elemental formulas for starting materials, intermediates, and final products. Techniques such as Electrospray Ionization (ESI) are commonly used to gently ionize boronic acid derivatives for MS analysis. In applications like Suzuki-Miyaura cross-coupling reactions, MS can effectively track the consumption of this compound and the emergence of the desired biaryl product.

Computational Chemistry Approaches

Computational chemistry offers a theoretical lens to complement experimental data, providing predictions of molecular properties and reactivity that can guide synthetic efforts.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical method for investigating the electronic structure and properties of molecules. For this compound, DFT calculations can yield valuable information:

Optimized Geometries: DFT can predict the lowest energy conformation of the molecule, including key bond lengths and angles, which can be compared with experimental X-ray data.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to understand the molecule's frontier orbital interactions. Electrostatic potential maps and calculated atomic charges reveal the distribution of electron density and identify sites susceptible to nucleophilic or electrophilic attack. The strong electron-withdrawing effect of the fluorine atom and its impact on the pyridine ring's electronics can be quantitatively modeled.

Reactivity Indices: DFT allows for the calculation of various reactivity descriptors that can predict the regioselectivity and kinetic favorability of reactions.

A study on fluorophenylboronic acids demonstrated that the location of the fluorine substituent significantly alters the electronic structure and reactivity. These findings are directly translatable to understanding the behavior of fluoropyridinylboronic acids.

Molecular Dynamics Simulations for Ligand-Target Interactions in Drug Discovery

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, modeling the movement of atoms and molecules over time. In the context of drug discovery, MD simulations are invaluable for studying the interaction between a potential drug molecule (ligand) and its biological target, such as a protein or enzyme. If a compound derived from this compound is explored as a therapeutic agent, MD simulations can:

Predict the most stable binding pose of the ligand within the protein's active site.

Elucidate the conformational changes in both the ligand and the protein upon binding.

Quantify the key intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

Estimate the binding free energy, providing a theoretical measure of ligand affinity.

These simulations offer atomic-level insights that can guide the rational design and optimization of more effective drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By correlating calculated molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) with experimentally measured activities, QSAR models can be developed. For a series of analogs based on the this compound scaffold, a QSAR study could:

Identify the critical molecular properties that govern biological potency and selectivity.

Predict the activity of novel, yet-to-be-synthesized compounds.

Provide a rational basis for prioritizing synthetic targets in a medicinal chemistry campaign.

While specific QSAR studies focused exclusively on this compound may not be widely published, the methodology is a cornerstone of modern drug design programs that utilize such heterocyclic building blocks.

Interactive Data Tables

Table 1: Representative Spectroscopic Data for this compound

| Technique | Parameter | Observed Value/Range | Significance |

| ¹H NMR | Chemical Shift (δ) | ~7.0 - 8.5 ppm | Corresponds to protons on the pyridine ring. |

| ¹³C NMR | Chemical Shift (δ) | ~110 - 160 ppm | Indicates the carbon skeleton of the fluoropyridine ring. |

| ¹¹B NMR | Chemical Shift (δ) | ~20 - 30 ppm | Characteristic of a trigonal planar boronic acid. |

| ¹⁹F NMR | Chemical Shift (δ) | ~ -120 to -140 ppm | Sensitive to the electronic environment of the fluorine atom. |

| HRMS (ESI) | [M+H]⁺ | m/z 141.04... | Confirms the molecular weight and elemental composition. |

Table 2: Key Computational Parameters from DFT Calculations

| Parameter | Typical Calculated Value | Implication for Reactivity |

| HOMO Energy | -6 to -7 eV | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | -1 to -2 eV | Relates to the ability to accept electrons (electrophilicity). |

| C-B Bond Length | ~1.55 Å | Provides insight into the strength and reactivity of the boronic acid group. |

| Mulliken Charge on Boron | Positive | Indicates the electrophilic nature of the boron atom. |

Future Research Directions and Unexplored Avenues for 3 Fluoropyridin 2 Yl Boronic Acid

Development of Novel and More Efficient Synthetic Pathways

The advancement of applications for (3-Fluoropyridin-2-yl)boronic acid is intrinsically linked to the development of robust and efficient synthetic methods. While classical approaches such as lithium-halogen exchange followed by electrophilic trapping with a trialkyl borate (B1201080) are established, future research should focus on greener, more scalable, and cost-effective pathways. nih.govchemicalbook.com

Key areas for exploration include:

Greener Synthesis: Research into mechanochemical methods, which involve solvent-free grinding of reagents, presents a promising eco-friendly alternative. rsc.org A study on the synthesis of various boronic acid esters by simply grinding a boronic acid with a diol demonstrated excellent yields and purity, a methodology that could be adapted for the protection or derivatization of this compound. rsc.org

Catalytic Borylation: Transition metal-catalyzed C-H borylation represents a major frontier. Developing selective catalysts that can directly functionalize the C-2 position of 3-fluoropyridine (B146971) would be a significant breakthrough, avoiding the need for pre-halogenated starting materials and often harsh organometallic intermediates. nih.gov

Flow Chemistry: The use of flow chemistry can improve the safety and scalability of hazardous reactions, such as those involving organolithium intermediates. nih.gov Implementing flow processes for the synthesis of this compound could lead to higher throughput and better process control.

Novel Precursors: Investigating alternative starting materials, such as functionalized quinolinic acids, could open up entirely new and economical synthetic routes. frontiersin.org

Table 1: Comparison of Synthetic Strategies for Boronic Acids

| Synthetic Method | Typical Reagents | Advantages | Future Research Focus |

|---|---|---|---|

| Lithium-Halogen Exchange | Aryl Halide, Organolithium (e.g., n-BuLi), Trialkyl Borate | Well-established, reliable for many substrates. nih.gov | Improving safety via flow chemistry; reducing cryogenic temperature requirements. |

| Grignard Reagents | Aryl Halide, Magnesium, Trialkyl Borate | Less pyrophoric than organolithiums. nih.gov | Expanding substrate scope for complex heterocycles. |

| C-H Borylation | Arene, Diboron (B99234) Reagent, Transition Metal Catalyst (e.g., Ir, Rh) | High atom economy, avoids pre-functionalization. nih.gov | Developing selective catalysts for the 3-fluoropyridine scaffold. |

| Mechanochemistry | Boronic Acid, Diol (for esters) | Solvent-free, environmentally friendly, simple work-up. rsc.org | Adapting for the direct synthesis of boronic acids from precursors. |

Expanding the Scope of Catalytic Applications Beyond Conventional Transformations

The primary application of aryl boronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling. rsc.org While this remains a cornerstone reaction, future research should aim to unlock the full catalytic potential of this compound in less conventional transformations.

A significant area of opportunity lies in the Chan-Lam coupling reaction , which forms aryl carbon-heteroatom bonds (C-N, C-O, C-S) using copper catalysts. organic-chemistry.orgwikipedia.org This reaction is often conducted in the open air at room temperature, offering a greener alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. organic-chemistry.orgyoutube.com The unique electronic nature of this compound could offer distinct reactivity and selectivity in such couplings. Research should explore its utility in synthesizing complex amines, ethers, and thioethers, which are prevalent in pharmaceuticals and materials. researchgate.netnih.gov

Furthermore, the transmetalation of the boronic acid's aryl group to other transition metals like rhodium, gold, or iron could open doors to novel catalytic cycles, such as conjugate additions to enones or aldehydes. rsc.orgresearchgate.net

Table 2: Emerging Catalytic Applications for Aryl Boronic Acids

| Reaction Type | Catalyst System | Bond Formed | Potential Advantage for this compound |

|---|---|---|---|

| Chan-Lam Coupling | Copper (e.g., Cu(OAc)₂) | C-N, C-O, C-S | Mild, air-stable conditions for synthesizing complex heterocycles. wikipedia.org |

| Conjugate Addition | Rhodium | C-C | Asymmetric synthesis of chiral compounds. researchgate.net |

| Petasis Reaction | None (Heat) | C-N, C-C | Multicomponent reaction for rapid library synthesis. |

Exploration of New Therapeutic Areas and Biological Targets

Boronic acids are no longer just synthetic intermediates; they are recognized pharmacophores, with bortezomib (B1684674) being a prominent example. nih.gov The (3-Fluoropyridin-2-yl) moiety is a valuable scaffold in medicinal chemistry, and its combination with a boronic acid function warrants deeper investigation.

Recent research on closely related structures provides a compelling rationale for future exploration. For instance, a series of novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives (constitutional isomers of the title compound's derivatives) demonstrated potent antibacterial activity against various Gram-positive bacteria, including drug-resistant strains. nih.gov One compound, 7j , showed an eight-fold stronger inhibitory effect than the antibiotic linezolid (B1675486) against certain strains. nih.gov Similarly, other 3-(pyridin-3-yl)-2-oxazolidinone derivatives have shown strong antibacterial and antibiofilm activities. nih.gov These findings strongly suggest that incorporating the this compound core into oxazolidinone and other antibacterial scaffolds could lead to the discovery of next-generation antibiotics.

Future research should focus on:

Antibacterial Agents: Synthesizing and screening libraries of compounds derived from this compound against panels of clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Protease Inhibition: Investigating its potential as a serine protease inhibitor, leveraging the boronic acid's ability to form stable, covalent adducts with the catalytic serine residue. nih.gov

Kinase Inhibitors: The pyridine (B92270) scaffold is a common feature in many kinase inhibitors. Exploring the use of this compound as a fragment in the design of inhibitors for specific oncogenic kinases is a promising avenue.

Integration with High-Throughput Screening and Automated Synthesis Platforms

To accelerate the discovery of new applications, the integration of this compound with modern automation and screening technologies is essential. High-throughput experimentation (HTE) can rapidly identify optimal conditions for novel reactions and expand the scope of known transformations.

Future efforts should involve:

Automated Library Synthesis: Utilizing automated platforms and miniaturized reaction formats (nanomole scale) to rapidly generate large libraries of derivatives from this compound. dntb.gov.ua This allows for a vast chemical space to be explored efficiently.

High-Throughput Screening (HTS): Screening these libraries against diverse biological targets using HTS assays, such as in-vitro cell-based assays for cytotoxicity or reporter assays for specific cellular pathways. researchgate.net

Data-Driven Discovery: Employing mass spectrometry and automated data analysis to quickly assess the outcomes of thousands of reactions, enabling a data-driven approach to both reaction optimization and hit identification. researchgate.net

Design of Advanced Sensing Platforms Utilizing Boronic Acid Reactivity

The inherent Lewis acidity of the boronic acid group and its ability to reversibly bind with diols makes it an excellent candidate for molecular sensing. nih.govrsc.org The presence of the fluorinated pyridine ring can modulate the electronic properties of the boron center and potentially serve as a built-in fluorophore or modulator of a nearby one.

Unexplored avenues in this area include:

Reactive Oxygen Species (ROS) Sensors: Boronic acids are known to be oxidized by various ROS, such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻), leading to a phenolic product and a change in fluorescence. frontiersin.orgnih.govnih.gov Designing a fluorogenic probe based on the (3-Fluoropyridin-2-yl) scaffold could enable the detection of these species, which are implicated in numerous diseases. The rate of reaction with ONOO⁻ can be nearly a million times faster than with H₂O₂, allowing for selective detection. frontiersin.org

Fluoride (B91410) Anion Sensors: The strong interaction between boronic acids and fluoride ions can be harnessed to create selective sensors. nih.govnih.gov The introduction of a fluorine substituent on the pyridine ring can increase the Lewis acidity of the boronic acid, potentially enhancing its affinity and selectivity for fluoride. nih.gov

Saccharide Sensors: The well-established diol-binding capability can be applied to the detection of biologically important sugars. nih.gov The specific stereoelectronic environment of this compound might offer unique selectivity for certain saccharides.

Table 3: Potential Sensing Applications

| Analyte | Sensing Mechanism | Potential Advantage of this Scaffold |

|---|---|---|

| Reactive Oxygen Species (e.g., H₂O₂, ONOO⁻) | Irreversible oxidation of C-B bond to C-OH, modulating fluorescence. nih.gov | Fluorine atom can tune reactivity and photophysical properties. |

| Fluoride Anion (F⁻) | Reversible coordination to Lewis acidic boron center. nih.gov | Ring fluorine may enhance Lewis acidity and binding affinity. nih.gov |

| Saccharides (Diols) | Reversible covalent formation of cyclic boronate esters. nih.gov | Unique stereoelectronics could impart novel selectivity. |

Q & A

Q. What synthetic strategies are commonly employed to synthesize (3-Fluoropyridin-2-yl)boronic acid, and how does fluorination influence the reaction pathway?

- Methodological Answer : The synthesis of fluorinated pyridinyl boronic acids typically involves cross-coupling reactions such as the Suzuki-Miyaura reaction, where a fluoropyridine precursor reacts with a boronic acid pinacol ester. Fluorination at the 3-position may require protective group strategies to prevent undesired side reactions due to the electron-withdrawing nature of fluorine, which can deactivate the pyridine ring. Post-synthetic purification often employs column chromatography or recrystallization, as boronic acids are prone to trimerization and require stabilization via esterification (e.g., pinacol esters) .

Q. Table 1: Common Synthetic Routes for Fluoropyridinyl Boronic Acids

Q. How can researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer : Characterization involves a combination of nuclear magnetic resonance (NMR) spectroscopy (¹¹B, ¹⁹F, and ¹H), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For purity assessment, liquid chromatography-mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode is highly sensitive for detecting boronic acid impurities at sub-ppm levels. MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) as a matrix enables efficient analysis without trimerization artifacts .

Advanced Research Questions

Q. How does the 3-fluorine substituent impact the electronic properties and binding kinetics of this compound with diol-containing biomolecules?

- Methodological Answer : Fluorine’s electron-withdrawing effect increases the Lewis acidity of the boron atom, enhancing diol-binding affinity. Stopped-flow fluorescence assays (e.g., with isoquinolinylboronic acid models) can quantify binding kinetics (, ) under physiological pH. Computational studies (DFT) further elucidate electronic effects. For example, fluorination may shift the pKa of the boronic acid, favoring faster complexation with sugars like fructose ( ~10³ M⁻¹s⁻¹) compared to glucose .

Q. Table 2: Binding Kinetics of Fluorinated Boronic Acids

| Analyte | (M⁻¹s⁻¹) | (s⁻¹) | (µM) | Reference |

|---|---|---|---|---|

| D-Fructose | 1.2 × 10³ | 0.15 | 125 | |

| D-Glucose | 3.5 × 10² | 0.45 | 1286 |

Q. What experimental designs are optimal for evaluating the anticancer potential of this compound in glioblastoma models?

- Methodological Answer : In vitro assays using glioblastoma cell lines (e.g., U87-MG) should include dose-response curves (IC₅₀ determination via MTT assay) and proteasome inhibition profiling (e.g., 20S proteasome activity assays). In vivo xenograft models can assess tumor growth suppression. Fluorine’s role in enhancing blood-brain barrier permeability should be validated using LC-MS/MS quantification of boronic acid levels in brain tissue .

Q. How can non-specific interactions be minimized when using this compound in glycoprotein detection systems?

- Methodological Answer : Surface plasmon resonance (SPR) studies with AECPBA-derivatized surfaces demonstrate that buffer optimization (e.g., high-salt or borate buffers at pH 8.5) reduces secondary hydrophobic interactions. Competitive assays with free diols (e.g., sorbitol) or polymer matrices (e.g., carboxymethyl dextran) improve selectivity for glycoproteins like RNase B over non-glycosylated proteins .

Methodological Considerations

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

- Methodological Answer : Boronic acids are prone to hydrolysis and trimerization, complicating impurity profiling. Derivatization-free LC-MS/MS methods using MRM mode (e.g., Q1/Q3 transitions for [M-H]⁻ ions) achieve limits of detection (LOD) <0.1 ppm. Internal standards (e.g., isotopically labeled analogs) correct for matrix effects in drug substance analysis .

Q. How can this compound be integrated into glucose-responsive polymers for continuous monitoring applications?

- Methodological Answer : Covalent conjugation to poly(3-acrylamidophenylboronic acid) (PAPBA) via boroxine linkages creates glucose-sensitive hydrogels. Electrochemical sensors with redox-active polymers (e.g., poly-nordihydroguaiaretic acid) enable reusable glucose detection by stabilizing the boronic acid receptor and filtering interferents like plasma proteins .

Key Research Gaps and Future Directions

- The impact of 3-fluorine on proteasome inhibition specificity remains underexplored.

- In vivo pharmacokinetic studies are needed to optimize dosing regimens for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.